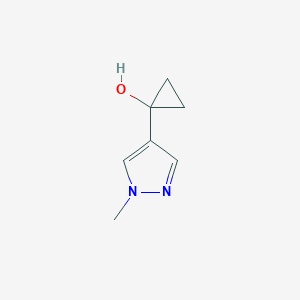
2-bromo-1-(1-methylcyclobutyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(1-methylcyclobutyl)ethan-1-one, also known as 2-BMCBE, is an organic compound that belongs to the class of cyclobutyl compounds. It is a colorless liquid with a pungent odor that is used for a variety of scientific and industrial purposes. It has been used in the synthesis of pharmaceuticals, in organic synthesis, and as a reagent in the laboratory.
科学的研究の応用
2-bromo-1-(1-methylcyclobutyl)ethan-1-one has been used in a number of scientific research applications. It has been used as a reagent in organic synthesis, and has been used to synthesize a variety of pharmaceuticals, including anti-cancer drugs and anti-inflammatory drugs. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of organic dyes.
作用機序
2-bromo-1-(1-methylcyclobutyl)ethan-1-one acts as a nucleophile in organic reactions, and is able to form covalent bonds with electrophilic centers. It can also act as an oxidizing agent, and has been used to oxidize a variety of organic compounds.
Biochemical and Physiological Effects
2-bromo-1-(1-methylcyclobutyl)ethan-1-one is not known to have any adverse effects on the human body. It is not toxic, and is not known to have any biochemical or physiological effects.
実験室実験の利点と制限
2-bromo-1-(1-methylcyclobutyl)ethan-1-one has several advantages for laboratory experiments. It is inexpensive, readily available, and can be easily synthesized. It is also a highly reactive compound, which makes it useful for a variety of organic synthesis reactions. However, it is also a highly volatile compound, and care must be taken to avoid exposure to its fumes.
将来の方向性
There are a number of potential future directions for the use of 2-bromo-1-(1-methylcyclobutyl)ethan-1-one. It could be used as a reagent in the synthesis of other organic compounds, or it could be used as a catalyst in the synthesis of polymers. It could also be used in the synthesis of pharmaceuticals, or as an oxidizing agent in organic synthesis. Additionally, it could be used in the synthesis of organic dyes for use in a variety of applications.
合成法
2-bromo-1-(1-methylcyclobutyl)ethan-1-one can be synthesized by a variety of methods. The most common method is the reaction of 1-bromo-2-methylcyclobutene with sodium ethoxide in ethanol. This reaction yields 2-bromo-1-(1-methylcyclobutyl)ethan-1-one in a yield of about 85%. Other methods of synthesis include the reaction of 1-bromo-2-methylcyclobutene with lithium ethoxide in THF, the reaction of 1-bromo-2-methylcyclobutene with potassium tert-butoxide in THF, and the reaction of 1-bromo-2-methylcyclobutene with sodium tert-butoxide in THF.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-bromo-1-(1-methylcyclobutyl)ethan-1-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps in the synthesis pathway include the preparation of the starting material, the formation of the intermediate, and the final conversion to the target compound.", "Starting Materials": [ "1-methylcyclobutanol", "sodium bromide", "acetic acid", "sodium hydroxide", "ethyl bromide", "sodium carbonate", "potassium iodide", "sodium nitrite", "hydrochloric acid", "sodium bisulfite", "sodium chloride", "sodium thiosulfate", "magnesium sulfate", "anhydrous ether", "dichloromethane" ], "Reaction": [ "Step 1: Conversion of 1-methylcyclobutanol to 1-methylcyclobutyl bromide", "1-methylcyclobutanol is reacted with hydrobromic acid and phosphorus tribromide to form 1-methylcyclobutyl bromide.", "Step 2: Formation of the intermediate", "1-methylcyclobutyl bromide is reacted with sodium nitrite and hydrochloric acid to form the intermediate 1-methylcyclobutyl nitrite.", "Step 3: Conversion of the intermediate to ethyl 2-nitropropionate", "1-methylcyclobutyl nitrite is reacted with ethyl bromide and sodium hydroxide to form ethyl 2-nitropropionate.", "Step 4: Reduction of ethyl 2-nitropropionate to ethyl 2-aminopropionate", "Ethyl 2-nitropropionate is reduced with sodium bisulfite to form ethyl 2-aminopropionate.", "Step 5: Conversion of ethyl 2-aminopropionate to 2-bromo-1-(1-methylcyclobutyl)ethan-1-one", "Ethyl 2-aminopropionate is reacted with acetic acid, sodium bromide, and potassium iodide to form 2-bromo-1-(1-methylcyclobutyl)ethan-1-one." ] } | |
CAS番号 |
2156471-18-8 |
製品名 |
2-bromo-1-(1-methylcyclobutyl)ethan-1-one |
分子式 |
C7H11BrO |
分子量 |
191.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



